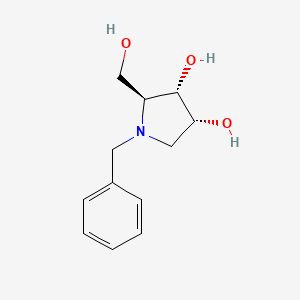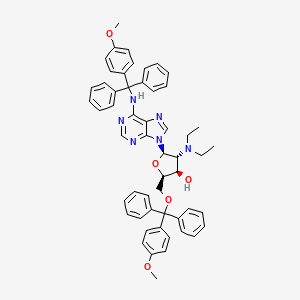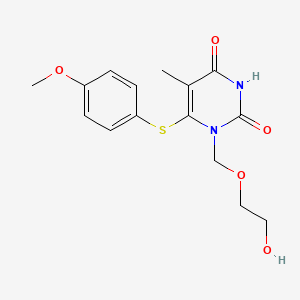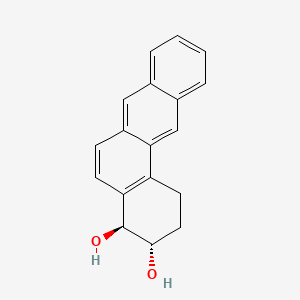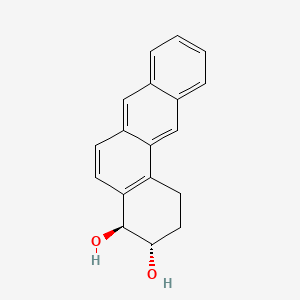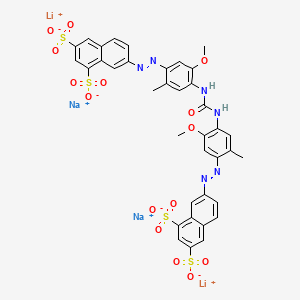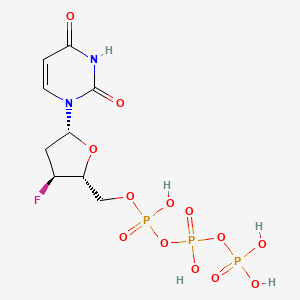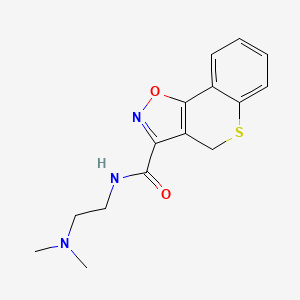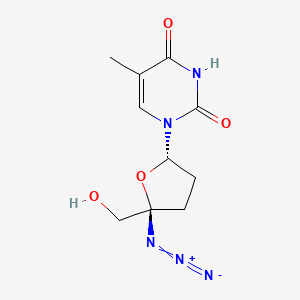
3-Hydroxy-7-methoxy-3-phenyl-4-chromanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-7-methoxy-3-phenyl-4-chromanone is a synthetic organic compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the chromanone structure. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group using sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-oxo-7-methoxy-3-phenyl-4-chromanone.
Reduction: Formation of 3-hydroxy-7-methoxy-3-phenyl-4-chromanol.
Substitution: Various substituted chromanones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates makes it a candidate for studying enzyme-substrate interactions.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its stable chromanone core and substituent versatility.
Mécanisme D'action
The mechanism by which 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxy and hydroxy groups play crucial roles in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-chromanone: Lacks the methoxy and phenyl groups, resulting in different chemical properties and biological activities.
7-Methoxy-3-phenyl-4-chromanone:
3-Phenyl-4-chromanone: Lacks both the hydroxy and methoxy groups, making it less versatile in chemical reactions.
Uniqueness: 3-Hydroxy-7-methoxy-3-phenyl-4-chromanone stands out due to the combination of hydroxy, methoxy, and phenyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
18380-57-9 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
3-hydroxy-7-methoxy-3-phenyl-2H-chromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-12-7-8-13-14(9-12)20-10-16(18,15(13)17)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 |
Clé InChI |
MIYOIGVLMOMCHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(CO2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


